

Validating the Structure of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Comparative Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Cat. No.: B183002

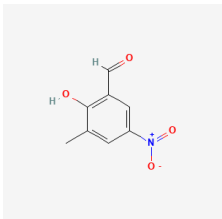
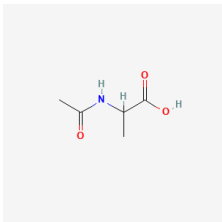
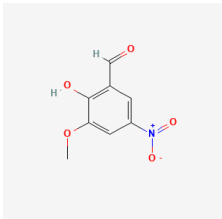
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The precise structural elucidation of organic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the validation of the **2-Hydroxy-5-methyl-3-nitrobenzaldehyde** structure, alongside structurally related alternatives. Due to the limited availability of comprehensive, publicly accessible experimental data for **2-Hydroxy-5-methyl-3-nitrobenzaldehyde**, this guide will focus on its close isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde, for which more complete spectroscopic data is available. This allows for a robust comparison with other relevant nitrobenzaldehyde derivatives.

Structural Comparison and Overview

The validation of a chemical structure relies on a combination of spectroscopic techniques that probe different aspects of the molecule's constitution and connectivity. This guide will compare the expected and available data for our primary compound of interest against two alternative structures: 2-Hydroxy-5-nitrobenzaldehyde and 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. These alternatives are chosen for their structural similarity and the availability of comprehensive experimental data.

Compound Name	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)	Key Distinguishing Features
2-Hydroxy-3-methyl-5-nitrobenzaldehyde		C ₈ H ₇ NO ₄	181.15[1]	Methyl group at the 3-position.
2-Hydroxy-5-nitrobenzaldehyde		C ₇ H ₅ NO ₄	167.12[2]	Lacks a methyl group.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde		C ₈ H ₇ NO ₅	197.14	Methoxy group at the 3-position instead of a methyl group.

Spectroscopic Data Comparison

Spectroscopic data provides the fingerprint of a molecule. Here, we compare the available data for our target compound and its alternatives.

Spectroscopic Technique	2-Hydroxy-3-methyl-5-nitrobenzaldehyde	2-Hydroxy-5-nitrobenzaldehyde	2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
^1H NMR (CDCl_3 , 500 MHz)	δ 11.25 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.37 (m, 2H, Ar-H), 6.91 (t, 1H, $J=7.5$ Hz, Ar-H), 2.23 (s, 3H, CH_3)	No readily available detailed ^1H NMR data found in the search results.	δ 11.0 (s, 1H, OH), 10.3 (s, 1H, CHO), 8.3 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 4.0 (s, 3H, OCH_3)
IR (cm^{-1})	No readily available detailed IR data found in the search results.	A solid (mull) IR spectrum is available, showing characteristic peaks for functional groups.[2]	An ATR-IR spectrum is available, showing characteristic peaks. [3]
Mass Spectrometry (m/z)	Expected $[\text{M}]^+$ at 181.0375	Expected $[\text{M}]^+$ at 167.0219	Observed prominent peaks at 197, 151, 124, 108.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra. Standard parameters include a 30° pulse for ^1H and a 45° pulse for ^{13}C , with a sufficient number of scans to obtain a good signal-to-

noise ratio.

- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- **Sample Preparation:**
 - **Solid (Mull):** Grind a small amount of the solid sample with a drop of mulling agent (e.g., Nujol) to form a paste. Spread the paste between two salt plates (e.g., KBr, NaCl).
 - **Attenuated Total Reflectance (ATR):** Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify characteristic absorption bands corresponding to functional groups (e.g., -OH, -C=O, -NO₂, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

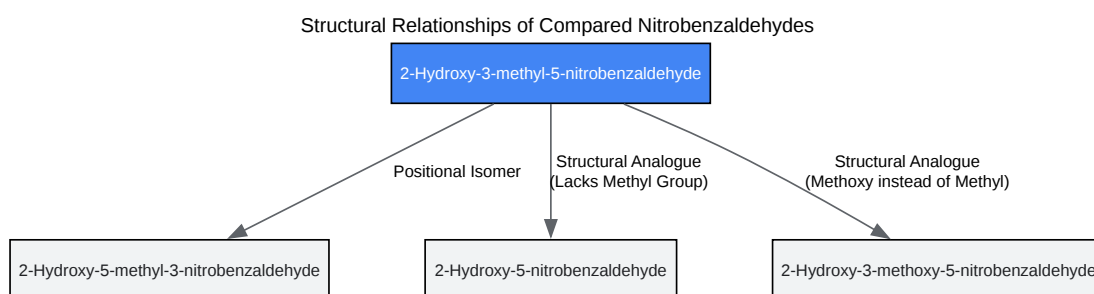
- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- **Instrumentation:** Use a mass spectrometer (e.g., quadrupole, time-of-flight).

- **Data Acquisition:** Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).
- **Data Analysis:** Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Validation Workflow and Logic

The following diagrams illustrate the logical workflow for validating the structure of a synthesized compound and the relationship between the compared molecules.

Caption: A flowchart illustrating the key stages in the experimental validation of a synthesized chemical compound.



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Caption: A diagram showing the structural relationships between the primary compound and the selected alternatives for comparison.

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